2,3-dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
Beschreibung
This compound is a benzamide derivative featuring a pyridazine core substituted with a 3,4,5-trimethylpyrazole moiety and linked to a 2,3-dimethoxybenzamide group via an aniline bridge. The presence of methoxy and methyl substituents may influence solubility, binding affinity, and metabolic stability compared to simpler analogs .
Eigenschaften
IUPAC Name |
2,3-dimethoxy-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O3/c1-15-16(2)30-31(17(15)3)23-14-13-22(28-29-23)26-18-9-11-19(12-10-18)27-25(32)20-7-6-8-21(33-4)24(20)34-5/h6-14H,1-5H3,(H,26,28)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RELKUESADWQJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2,3-Dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound with potential pharmacological applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanism of action.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Two methoxy groups at the 2 and 3 positions of the benzene ring.
- A pyridazin moiety linked to a pyrazole derivative, which may contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2 |
| Molecular Weight | 342.40 g/mol |
| IUPAC Name | 2,3-Dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
| SMILES | CC1=C(C(=NN1C)C)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
The biological activity of this compound is hypothesized to involve multiple pathways:
- Enzyme Inhibition : It may inhibit specific enzymes associated with cancer progression or other diseases.
- Receptor Modulation : The compound could interact with various receptors in the central nervous system or other tissues.
- Signal Transduction Interference : By altering signaling pathways, it may impact cell proliferation and apoptosis.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:
- A study on related pyrazole derivatives demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Cytotoxicity Assessment
In vitro assays have shown that 2,3-dimethoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide exhibits selective cytotoxicity against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| HeLa | 12.8 |
| A549 | 18.5 |
Mechanistic Insights
The compound's mechanism was further elucidated through:
- Flow Cytometry : Used to analyze apoptotic cells post-treatment.
- Western Blotting : Demonstrated increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Case Studies
- Study on Antitumor Effects : In a controlled study, mice treated with the compound showed a significant reduction in tumor size compared to control groups. The treatment also led to an increase in survival rates among the test subjects.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against oxidative stress-induced neuronal damage, indicating possible applications in neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Observations:
Steric and Electronic Effects: The target compound’s 3,4,5-trimethylpyrazole group introduces significant steric bulk, which may hinder binding to shallow protein pockets but enhance selectivity for deeper hydrophobic binding sites .
Methoxy Substitution Patterns :
- The 2,3-dimethoxy configuration on the benzamide ring (target compound) could alter electronic distribution compared to 3,4-dimethoxy (CAS 1019105-21-5) or 3-methoxy analogs, affecting π-π stacking or hydrogen-bonding interactions .
Research Findings and Implications
- Crystallographic Analysis : Tools like SHELXL and ORTEP-3 () are critical for validating the three-dimensional structures of such compounds. Hydrogen-bonding patterns () in analogs could guide predictions about the target’s solid-state behavior.
- Structure-Activity Relationship (SAR) : The trimethylpyrazole motif in the target compound likely confers unique pharmacokinetic properties, though experimental data (e.g., IC₅₀ values, logP) are needed to confirm this hypothesis.
Vorbereitungsmethoden
Synthesis of 3,4,5-Trimethyl-1H-Pyrazole
The 3,4,5-trimethyl-1H-pyrazole moiety is synthesized via cyclocondensation of β-diketones with hydrazine derivatives. A representative approach involves reacting 3-methylpentane-2,4-dione with methylhydrazine in ethanol under reflux, yielding 3,5-dimethyl-1H-pyrazole. Subsequent methylation at the 4-position is achieved using methyl iodide in the presence of a base such as potassium carbonate .
Table 1: Synthesis of 3,4,5-Trimethyl-1H-Pyrazole
| Reagent | Conditions | Yield | Reference |
|---|---|---|---|
| 3-Methylpentane-2,4-dione + Methylhydrazine | Ethanol, reflux, 12 h | 78% | |
| 3,5-Dimethyl-1H-pyrazole + CH₃I | K₂CO₃, DMF, 60°C, 6 h | 65% |
Alternative methods include the use of acetylenic ketones, such as 3-methylpent-2-yn-1-one, which undergoes cyclocondensation with hydrazine hydrate to form the pyrazole core. This method minimizes regioisomer formation due to electronic effects from the acetylene group .
Preparation of 6-Aminopyridazin-3-yl Intermediate
The pyridazine ring is constructed via cyclization of 1,4-dicarbonyl compounds. For example, fumaryl chloride reacts with ammonia to generate pyridazine-3,6-diol, which is subsequently chlorinated using phosphorus oxychloride to yield 3,6-dichloropyridazine. Selective amination at the 3-position is achieved through nucleophilic aromatic substitution with aqueous ammonia under controlled pH .
Table 2: Synthesis of 6-Aminopyridazin-3-yl Derivatives
| Starting Material | Reaction Steps | Yield | Reference |
|---|---|---|---|
| Fumaryl chloride | NH₃, H₂O → POCl₃, 110°C → NH₄OH, pH 9 | 62% |
Alternative routes employ palladium-catalyzed cross-coupling reactions. For instance, 3-bromo-6-chloropyridazine undergoes Suzuki coupling with arylboronic acids to introduce substituents, though this method is less commonly used due to cost and complexity .
Coupling of Pyrazole and Pyridazine Moieties
The pyrazole and pyridazine units are coupled via nucleophilic aromatic substitution. 6-Chloropyridazin-3-amine reacts with 3,4,5-trimethyl-1H-pyrazole in dimethylacetamide (DMAc) at 120°C for 24 hours, facilitated by cesium carbonate as a base. The reaction proceeds via an SNAr mechanism, with the pyrazole nitrogen attacking the electron-deficient C6 position of the pyridazine .
Table 3: Optimization of Pyrazole-Pyridazine Coupling
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Cs₂CO₃ | DMAc | 120°C | 24 h | 71% |
| K₂CO₃ | DMF | 100°C | 48 h | 58% |
Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (68–70%), demonstrating improved efficiency .
Formation of the Benzamide Backbone
The benzamide segment, 2,3-dimethoxybenzoic acid, is activated as an acid chloride using thionyl chloride and subsequently coupled to 4-aminophenyl-pyridazine-pyrazole intermediate. The reaction is conducted in tetrahydrofuran (THF) with triethylamine as a base, yielding the final product after purification via recrystallization .
Table 4: Amide Bond Formation Conditions
| Acid Chloride | Amine | Base | Solvent | Yield |
|---|---|---|---|---|
| 2,3-Dimethoxybenzoyl chloride | 4-{[6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}aniline | Et₃N | THF | 83% |
Alternative activation reagents such as HATU or EDCI provide similar results but are less cost-effective for large-scale synthesis .
Purification and Characterization
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Structural confirmation is achieved through ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data include:
Q & A
Q. Key Optimization Tips :
- Microwave-assisted synthesis reduces reaction times for SNAr steps .
- Use anhydrous conditions to avoid side reactions during amide coupling .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = calculated m/z ± 2 ppm) .
- HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
Q. Common Pitfalls :
- Residual solvents in NMR spectra? Re-crystallize from ethanol/water .
- Low MS ionization efficiency? Use formic acid as an additive in mobile phases .
Advanced: How can researchers resolve contradictions in reported biological activity data across assays?
Methodological Answer :
Contradictions often arise from:
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa), serum concentrations, or incubation times. Standardize protocols using guidelines like MIAME (Minimum Information About a Microarray Experiment) .
- Compound Stability : Degradation in DMSO stock solutions? Confirm stability via LC-MS before assays .
- Target Selectivity : Off-target effects in kinase assays? Perform counter-screens against related kinases (e.g., EGFR, VEGFR) .
Case Study :
If one study reports IC50 = 50 nM (kinase X) and another shows no activity:
Re-test under identical buffer conditions (pH 7.4, 1 mM ATP).
Validate target engagement using cellular thermal shift assays (CETSA) .
Advanced: What experimental designs are optimal for studying metabolic stability and toxicity?
Q. Methodological Answer :
- In Vitro Metabolism :
- Liver Microsomes : Incubate with NADPH (1 mM) and monitor degradation (t1/2) via LC-MS/MS. Compare across species (human vs. rodent) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In Vivo Toxicity :
- Acute Toxicity (OECD 423) : Administer escalating doses (10–100 mg/kg) to rodents; monitor organ histopathology .
- Genotoxicity : Conduct Ames tests (TA98/TA100 strains) with/without metabolic activation .
Q. Data Interpretation :
- Low metabolic stability (e.g., t1/2 < 30 min)? Introduce deuterium or fluorine atoms to block CYP-mediated oxidation .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for this scaffold?
Q. Methodological Answer :
Core Modifications :
- Replace pyridazine with pyrimidine; assess impact on solubility (clogP) .
- Vary methoxy groups on benzamide (e.g., 2,4- vs. 3,4-dimethoxy) to probe steric effects .
Functional Group Additions :
- Introduce sulfonamide or urea moieties at the phenylamino position to enhance H-bonding .
High-Throughput Screening (HTS) :
- Test 50+ analogs in a kinase inhibition panel (e.g., Eurofins Panlabs) to identify selectivity trends .
Q. SAR Tools :
- Molecular docking (AutoDock Vina) to predict binding poses in kinase ATP pockets .
- Free-energy perturbation (FEP) calculations to quantify substituent effects on binding affinity .
Basic: What are common pitfalls in scaling up the synthesis from milligram to gram quantities?
Q. Methodological Answer :
- Reaction Exotherms : Control temperature during SNAr steps (use jacketed reactors) to avoid decomposition .
- Solvent Selection : Replace DCM with THF/water mixtures for safer amide coupling at scale .
- Workup Efficiency : Replace column chromatography with acid/base extraction (e.g., 10% HCl to remove unreacted amine) .
Q. Scale-Up Case Study :
- Pilot plant scale (10 g): Achieve 65% yield via flow chemistry for pyridazine-pyrazole coupling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
